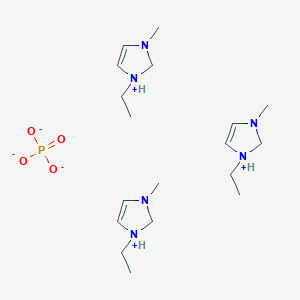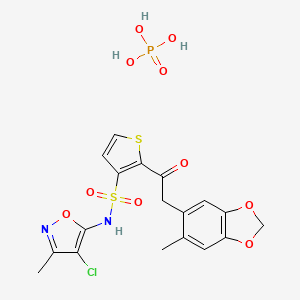
Sitaxsentan (phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sitaxsentan (phosphate) is a medication primarily used for the treatment of pulmonary arterial hypertensionSitaxsentan selectively blocks the action of endothelin, a potent vasoconstrictor, on the endothelin-A receptor, thereby reducing pulmonary vascular resistance and improving symptoms in patients with pulmonary arterial hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sitaxsentan involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of reagents such as sodium borohydride for reduction and di-p-toluoyl-L-tartaric acid for resolution of racemates .
Industrial Production Methods: Industrial production of Sitaxsentan follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Sitaxsentan undergoes various chemical reactions, including:
Oxidation: Sitaxsentan can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: Sitaxsentan can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Sitaxsentan, such as sulfoxides, sulfones, and substituted thiophenes .
Aplicaciones Científicas De Investigación
Sitaxsentan has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving endothelin receptors.
Medicine: Primarily used for the treatment of pulmonary arterial hypertension. It has shown efficacy in improving exercise capacity and reducing symptoms in patients.
Industry: Utilized in the development of new endothelin receptor antagonists and related compounds
Mecanismo De Acción
Sitaxsentan exerts its effects by selectively blocking the endothelin-A receptor. Endothelin-1, a potent vasoconstrictor, binds to endothelin receptors, causing pulmonary vasoconstriction. By competitively antagonizing this binding, Sitaxsentan reduces pulmonary vascular resistance and alleviates symptoms of pulmonary arterial hypertension. The drug has a higher affinity for endothelin-A receptors compared to endothelin-B receptors, which contributes to its selective action .
Comparación Con Compuestos Similares
Bosentan: A non-selective endothelin receptor antagonist that blocks both endothelin-A and endothelin-B receptors.
Ambrisentan: Another selective endothelin-A receptor antagonist with a similar mechanism of action.
Comparison: Sitaxsentan is unique in its high selectivity for endothelin-A receptors, which reduces the risk of side effects associated with endothelin-B receptor blockade. it has been withdrawn from the market due to concerns about hepatotoxicity, which limits its clinical use compared to other endothelin receptor antagonists like Bosentan and Ambrisentan .
Propiedades
Fórmula molecular |
C18H18ClN2O10PS2 |
|---|---|
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide;phosphoric acid |
InChI |
InChI=1S/C18H15ClN2O6S2.H3O4P/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;1-5(2,3)4/h3-5,7,21H,6,8H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
ZPWFJHMOZQZOFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


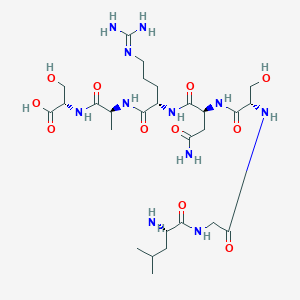
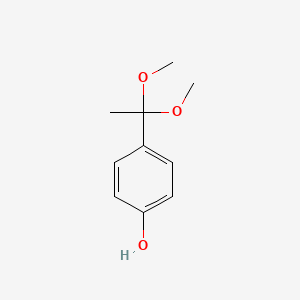

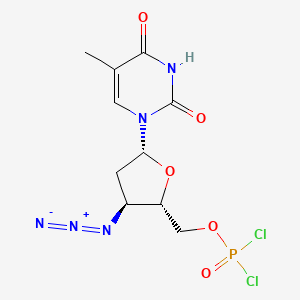
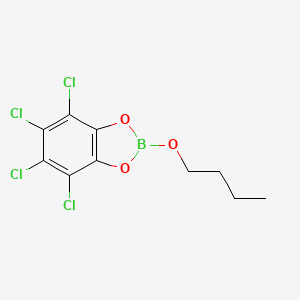
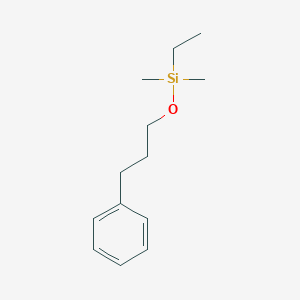

![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)

![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
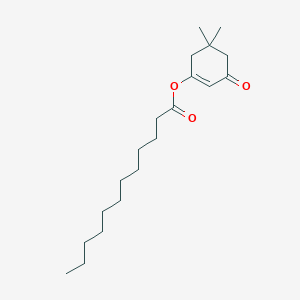
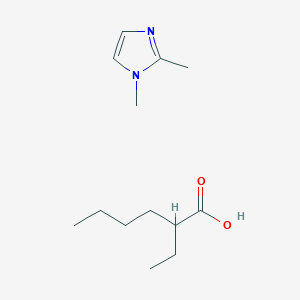
![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
